![molecular formula C12H18Cl2N2 B3060565 2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)- CAS No. 5315-02-6](/img/structure/B3060565.png)
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the acylation of 2,2-diphenylethylamine with chloroacetyl chloride to give the chloroacetamide . This is followed by cyclization with P2O5 in xylene to provide 1-(chloromethyl)-3,4-dihydro-4-phenylisoquinoline . Amination of this compound, followed by reduction, gives the isomeric (aminomethyl)tetrahydroisoquinolines . Treatment of one of these isomers with diethyl oxalate, followed by reduction of the diamide with borane, provides the final product .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H . The molecular weight is 261.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.19 . The IUPAC name is 1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline dihydrochloride . The Inchi Code is 1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H .Scientific Research Applications
Synthesis and Properties
- Synthesis as an Anthelmintic : The chemical has been synthesized and studied for its properties as a novel anthelmintic, showing excellent activity against Schistosomes and Cestodes (Seubert, Pohlke, & Loebich, 1977).
Chemical Properties
- Spectral and Chemical Characteristics : Research on acyl derivatives of pyrazino-[2,1-a]-isoquinolin-4-one revealed insights into their spectral properties using modern pulse sequences (Kieć-Kononowicz, 1989).
- Preparation of Derivatives : The chemical's derivatives, such as praziquantel, have notable antihelmintic, antiprotozoal, and antifungal activities. Their synthesis, including stereoselective preparation, has been a focus of significant research efforts (Zani, Mordini, Calamante, & Reginato, 2016).
Biological Activities
- Antifungal Activities : Novel pyrazino[2,1-a]isoquinolin compounds have been synthesized and evaluated for their antifungal activities, with some showing stronger effects than existing antifungal agents (Tang et al., 2010).
- Cytotoxic Activities in Cancer Research : Compounds related to pyrazino[2,1-b]isoquinoline have been synthesized and assessed for cytotoxic activities against human cancer cell lines (González, de la Cuesta, & Avendaño, 2007).
Pharmacological Research
- Atypical Antidepressant Properties : A derivative, cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline, has been investigated for its potential as an atypical antidepressant (Griffith, Gentile, Robichaud, & Frankenheim, 1984).
Environmental and Green Chemistry
- Green Synthesis of Intermediates : The compound has been synthesized in a deep eutectic solvent, offering an environmentally friendly and cost-effective method (Dhawle & Goswami-Giri, 2019).
Safety and Hazards
properties
IUPAC Name |
(11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H/t12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASCARMJJLMHJ-LTCKWSDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=CC=CC=C31.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCNC[C@H]2C3=CC=CC=C31.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5315-02-6 | |
| Record name | Azaquinzole dihydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZAQUINZOLE DIHYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI2OT8MH7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




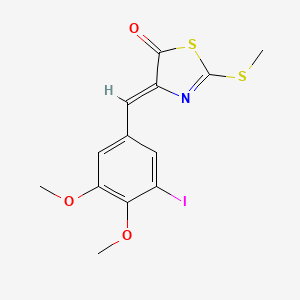
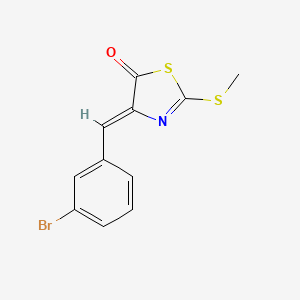
![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)
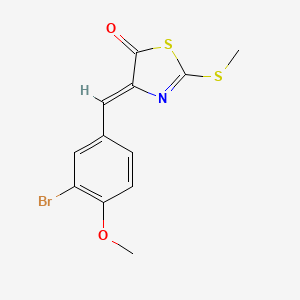
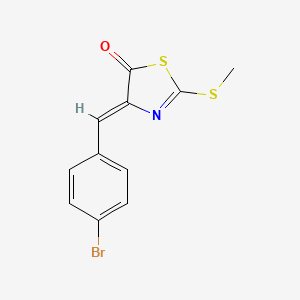





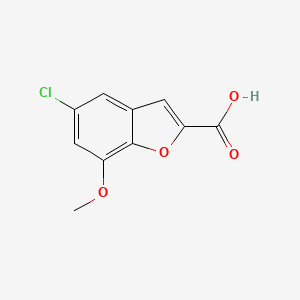
![6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B3060504.png)
